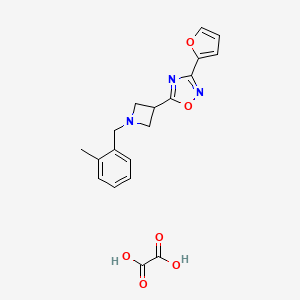

3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

3-(furan-2-yl)-5-[1-[(2-methylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2.C2H2O4/c1-12-5-2-3-6-13(12)9-20-10-14(11-20)17-18-16(19-22-17)15-7-4-8-21-15;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGBAMSTTWEOEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CC(C2)C3=NC(=NO3)C4=CC=CO4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under acidic or basic conditions.

Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the oxadiazole compound with oxalic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced derivatives of the oxadiazole ring.

Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can be effective against various bacterial strains, including Staphylococcus aureus and E. coli . The incorporation of furan into the structure enhances these effects, potentially leading to new treatments for infections.

Case Study:

A recent study demonstrated that a series of 1,3,4-oxadiazole derivatives exhibited strong antibacterial activity. Among these, compounds similar to 3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate showed promising results with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives has been extensively studied. Compounds with this scaffold have been shown to inhibit inflammatory pathways effectively. The compound may act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation.

Case Study:

In vitro studies have highlighted that certain oxadiazole derivatives can significantly reduce pro-inflammatory cytokines in cell models. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Emerging research points towards the anticancer properties of oxadiazole derivatives. The ability of these compounds to induce apoptosis in cancer cells has been documented.

Case Study:

A study evaluated various 1,3,4-oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives exhibited potent anticancer activity through mechanisms involving cell cycle arrest and apoptosis induction .

Structure-Based Drug Design

The unique structural features of this compound allow it to be a candidate for structure-based drug design. Molecular docking studies have shown that this compound can effectively bind to target proteins involved in disease pathways.

Findings:

In silico analyses have demonstrated strong binding affinities to key enzymes associated with melanogenesis and inflammation . This suggests not only its potential as a therapeutic agent but also its utility in drug development processes.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related 1,2,4-oxadiazole derivatives and other heterocyclic analogs:

* Estimated molecular formula based on structural analysis; oxalate counterion included.

Structural and Functional Analysis

Core Heterocycle Variations :

- The target compound’s 1,2,4-oxadiazole core is distinct from 1,3,4-oxadiazoles (e.g., ) and 1,2,5-oxadiazines (). The 1,2,4-oxadiazole ring offers superior metabolic resistance compared to 1,3,4-oxadiazoles, which are more prone to enzymatic degradation .

The 2-methylbenzyl substituent may increase lipophilicity, favoring CNS-targeted activity, whereas the furan-2-yl group aids in π-stacking with aromatic residues in biological targets .

Antibacterial 1,3,4-oxadiazoles () lack the azetidine moiety, highlighting structural divergence for tailored bioactivity .

Synthetic Routes :

- The target compound likely employs nucleophilic substitution (e.g., coupling azetidine to chloromethyl-oxadiazole intermediates), analogous to methods in (Cs₂CO₃/DMF) and .

- Oxalate salt formation (as in ) improves aqueous solubility, a critical advantage over neutral analogs like the benzotriazole derivative .

Physicochemical Properties :

- The oxalate salt’s polarity (logP ≈ 1.2, predicted) contrasts with the more lipophilic benzotriazole analog (logP ≈ 2.8), affecting bioavailability and distribution .

- Azetidine’s strain may confer higher reactivity or metabolic stability compared to saturated piperazine derivatives () .

Research Findings and Implications

- Structural Uniqueness: The combination of furan, azetidine, and oxadiazole in a single molecule is unprecedented in the literature, offering a novel scaffold for CNS drug discovery.

- Synergistic Effects : The oxalate counterion and azetidine’s rigidity may synergize to enhance pharmacokinetic profiles compared to analogs like ’s methylthio derivative .

Biological Activity

3-(Furan-2-yl)-5-(1-(2-methylbenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. The oxadiazole moiety has been extensively studied for its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and summarizing key findings.

Chemical Structure

The compound is characterized by the presence of a furan ring and an azetidine moiety, which contribute to its unique biological properties. The oxadiazole ring enhances its interaction with biological targets through hydrogen bonding and other intermolecular forces.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure exhibit a wide range of biological activities. The following sections detail specific activities observed in studies involving similar compounds.

Antibacterial Activity

Several studies have demonstrated that oxadiazole derivatives possess significant antibacterial properties. For instance:

- Study Findings : A series of 1,3,4-oxadiazole derivatives were tested against various bacterial strains. Compounds displayed minimum inhibitory concentration (MIC) values ranging from 5 to 8.9 μg/mL against Bacillus species .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 12a | 5 | Bacillus subtilis |

| 12b | 8.9 | Staphylococcus aureus |

Antifungal Activity

The antifungal activity of oxadiazole derivatives has also been well-documented:

- Case Study : Compounds containing the oxadiazole ring exhibited antifungal activity against Candida albicans with MIC values as low as 6 μg/mL .

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| 14a | 6 | Candida albicans |

| 14b | 7 | Aspergillus niger |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a focal point in medicinal chemistry:

- Research Findings : Compounds were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Notably, compound 3a showed an IC50 value of 24.74 µM, comparable to standard treatments like Tamoxifen .

| Compound | Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|---|

| 3a | MCF-7 | 24.74 | Tamoxifen (5.12) |

| 3b | HCT-116 | 4.38 | Pemetrexed (6.75) |

The mechanism by which oxadiazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within target cells. For example, some compounds have been shown to inhibit thymidylate synthase, an essential enzyme for DNA synthesis in cancer cells .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan protons at δ 6.3–7.4 ppm, azetidine methylene at δ 3.1–3.8 ppm) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving hydrogen-bonding networks (e.g., weak C–H⋯N/O interactions) and verifying oxalate counterion coordination .

What in vitro assays are suitable for preliminary biological activity screening?

Q. Basic

- Apoptosis Induction : Caspase-3/7 activation assays in cancer cell lines (e.g., T47D breast cancer cells) with IC₅₀ determination via flow cytometry .

- Enzyme Inhibition : FLAP (5-lipoxygenase-activating protein) binding assays using human whole blood to measure LTB₄ suppression .

How can structure-activity relationship (SAR) studies rationalize bioactivity discrepancies?

Q. Advanced

- Substituent Analysis : Replace the 2-methylbenzyl group with pyridyl or thiophenyl analogs to assess steric/electronic effects on target binding (e.g., TIP47 protein affinity) .

- Oxalate vs. Other Salts : Compare solubility and membrane permeability of oxalate with hydrochloride or tosylate salts using Caco-2 cell monolayers .

What computational strategies predict reactivity and binding modes?

Q. Advanced

- DFT Calculations : Use gradient-corrected functionals (e.g., Becke’s exchange-correlation) to model tautomerism, frontier molecular orbitals, and electrostatic potential surfaces .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with FLAP or GSK-3β, guided by crystallographic data from SHELX-refined structures .

How can low yields in oxadiazole cyclization be mitigated?

Q. Advanced

- Catalyst Screening : Test NaH, Cs₂CO₃, or K₂CO₃ under microwave irradiation (80°C, 30 min) to enhance reaction efficiency .

- Byproduct Analysis : Monitor intermediates via LC-MS; optimize stoichiometry of coupling reagents (e.g., 1.2 eq. furan-2-carbonyl chloride) .

What challenges arise in crystallizing this compound, and how are they resolved?

Q. Advanced

- Polymorphism : Slow evaporation from DMSO/EtOH mixtures at 4°C to isolate stable polymorphs.

- Twinned Data : Use SHELXD for structure solution and Olex2 for refinement, focusing on high-resolution (<1.0 Å) datasets .

Which methodologies assess metabolic stability and cytochrome P450 interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.